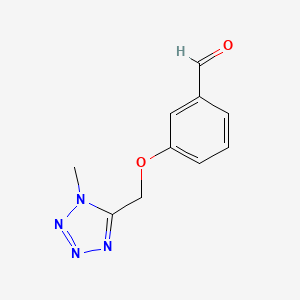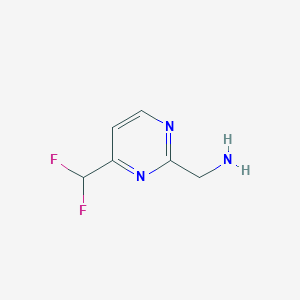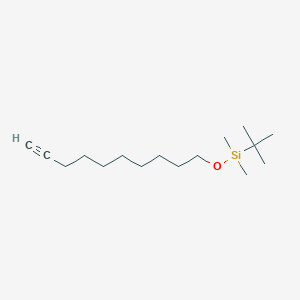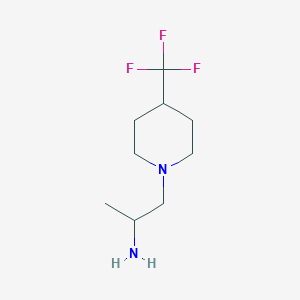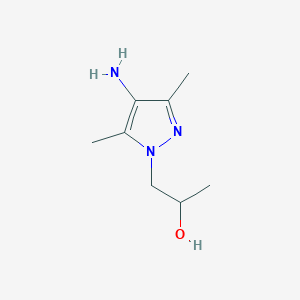
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen at position 1.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the alkylation of 4-amino-3,5-dimethylpyrazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3,5-dimethylpyrazole in a suitable solvent such as ethanol.
- Add a base such as potassium carbonate to the solution.
- Slowly add 2-chloropropanol to the reaction mixture while maintaining the temperature at around 60°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one.
Reduction: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-amine.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical pathways.
類似化合物との比較
4-Amino-3,5-dimethylpyrazole: Lacks the propan-2-ol moiety but shares the pyrazole core structure.
1-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-2-OL: Similar structure but lacks the amino group at the 4-position.
1-(4-Amino-1H-pyrazol-1-YL)propan-2-OL: Similar structure but lacks the methyl groups at the 3 and 5 positions.
Uniqueness: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is unique due to the presence of both the amino group and the propan-2-ol moiety, which confer specific chemical and biological properties
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-(4-amino-3,5-dimethylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4,9H2,1-3H3 |
InChIキー |
QPXGCDJDDMKBJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(C)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
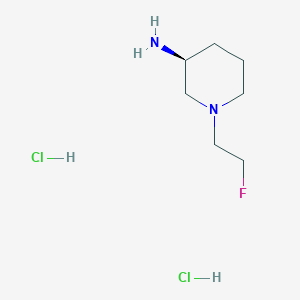
![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)
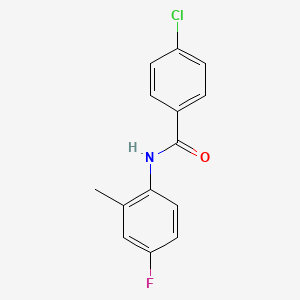
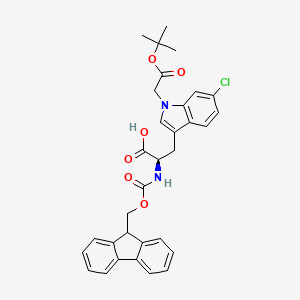
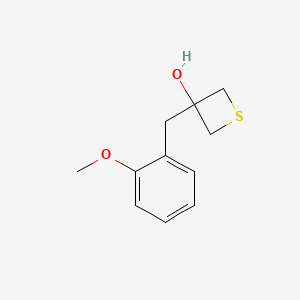

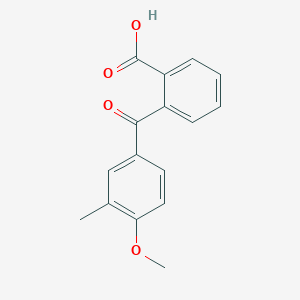
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)
